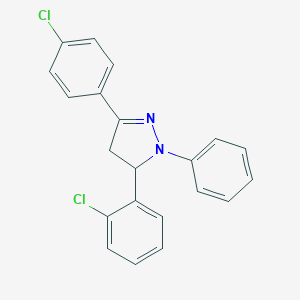![molecular formula C27H18BrN3O B390989 1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B390989.png)
1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromobenzaldehyde with an appropriate amine can lead to the formation of an intermediate, which can then undergo further cyclization and functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline structures.
Scientific Research Applications
1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Benzoylquinoline: Contains a benzoyl group attached to the quinoline ring.
Uniqueness
1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile is unique due to the presence of multiple functional groups, including benzoyl, bromophenyl, and dicarbonitrile. These groups confer specific chemical properties and reactivity, making the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C27H18BrN3O |
|---|---|
Molecular Weight |
480.4g/mol |
IUPAC Name |
1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H18BrN3O/c28-21-12-6-5-11-20(21)24-25(26(32)19-9-2-1-3-10-19)31-22-13-7-4-8-18(22)14-15-23(31)27(24,16-29)17-30/h1-15,23-25H |
InChI Key |
PIIQUNLUHQQGEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390908.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B390913.png)

![(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE](/img/structure/B390915.png)
![5-{[(5-{5-Nitro-2-methylphenyl}-2-furyl)methylene]amino}-2-(4-methoxyphenyl)-1,3-benzoxazole](/img/structure/B390917.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-diethylaniline](/img/structure/B390919.png)
![N-(2-chlorobenzylidene)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B390922.png)
![2-Bromo-4-nitro-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390923.png)
![2-Bromo-4-nitro-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390924.png)
![1-[({3-Nitro-2-methylphenyl}imino)methyl]-2-naphthol](/img/structure/B390925.png)
![2-Bromo-4-[({3-nitro-2-methylphenyl}imino)methyl]phenol](/img/structure/B390926.png)
![4-(4-bromophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390927.png)
![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B390928.png)
![3-(4-bromophenyl)-5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390929.png)
